

Sulfo-Cy5 Carboxylic Acid: A Deep Dive into its Photophysical Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfo-Cy5 carboxylic acid*

Cat. No.: *B12381988*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of **Sulfo-Cy5 carboxylic acid**, a widely utilized far-red fluorescent dye. We will delve into its extinction coefficient and quantum yield, provide detailed experimental protocols for their determination, and illustrate its application in advanced biological research techniques.

Core Photophysical Properties

Sulfo-Cy5 carboxylic acid is a water-soluble cyanine dye known for its exceptional brightness and photostability, making it a preferred choice for labeling proteins, nucleic acids, and other biomolecules.^{[1][2]} Its key spectral properties are summarized in the table below.

Property	Value	Reference
Molar Extinction Coefficient (ϵ)	$\sim 271,000 \text{ cm}^{-1}\text{M}^{-1}$	[3]
Fluorescence Quantum Yield (Φ)	~ 0.28	[3]
Maximum Excitation Wavelength (λ_{abs})	$\sim 646 \text{ nm}$	[1]
Maximum Emission Wavelength (λ_{em})	$\sim 662 \text{ nm}$	[1]
Stokes Shift	$\sim 16 \text{ nm}$	[1]
Recommended Laser Lines	633 nm or 647 nm	[4]

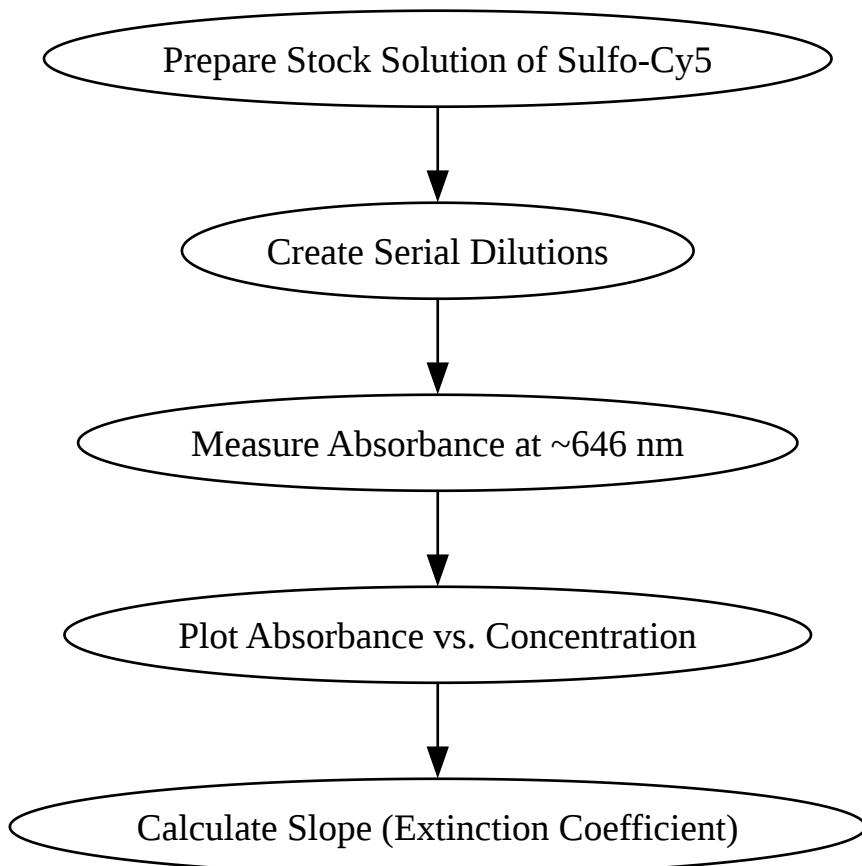
Note: The exact values for the extinction coefficient and quantum yield can be influenced by environmental factors such as solvent polarity, pH, and temperature.[\[5\]](#)[\[6\]](#) For instance, the fluorescence quantum yield of cyanine dyes like Cy5 can be lower in non-viscous aqueous solutions due to cis-trans isomerization.[\[5\]](#)[\[6\]](#) The introduction of sulfonyl groups in Sulfo-Cy5 enhances its water solubility and can lead to increased photostability and quantum yields compared to its non-sulfonated counterpart.[\[3\]](#)

Experimental Protocols

Accurate determination of the extinction coefficient and quantum yield is crucial for quantitative fluorescence studies. Below are detailed methodologies for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.


Materials:

- Sulfo-Cy5 carboxylic acid

- High-purity solvent (e.g., phosphate-buffered saline (PBS) for aqueous measurements, or anhydrous DMSO/DMF for stock solutions)[2]
- Spectrophotometer
- Calibrated analytical balance
- Volumetric flasks and pipettes

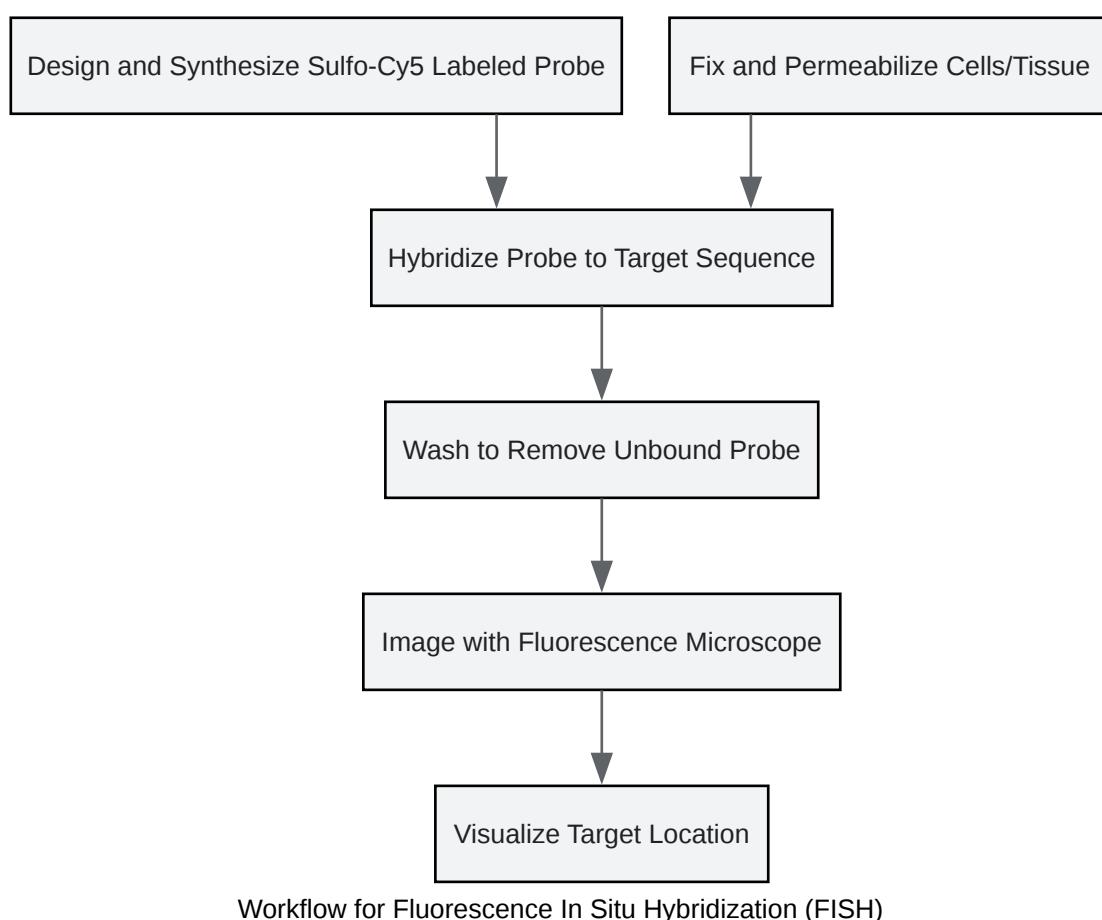
Protocol:

- Prepare a stock solution: Accurately weigh a small amount of **Sulfo-Cy5 carboxylic acid** and dissolve it in a precise volume of the chosen solvent to create a concentrated stock solution.
- Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with known concentrations.
- Measure absorbance: Measure the absorbance of each dilution at the maximum absorption wavelength (~646 nm) using the spectrophotometer. Use the same solvent as a blank.
- Plot a calibration curve: Plot the measured absorbance values against the corresponding concentrations.
- Calculate the extinction coefficient: The slope of the resulting linear regression line represents the molar extinction coefficient (ϵ) in $M^{-1}cm^{-1}$, assuming a path length of 1 cm.

[Click to download full resolution via product page](#)

Caption: Diagram illustrating the principle of FRET for detecting protein-protein interactions.

Fluorescence In Situ Hybridization (FISH)


FISH is a technique used to detect and localize specific DNA or RNA sequences in cells or tissues. Sulfo-Cy5 labeled oligonucleotide probes are commonly used in FISH due to their bright and photostable signal.

Experimental Workflow for FISH using Sulfo-Cy5:

- Probe Design and Labeling: An oligonucleotide probe complementary to the target DNA or RNA sequence is synthesized and covalently labeled with Sulfo-Cy5.
- Sample Preparation: Cells or tissue sections are fixed and permeabilized to allow the probe to access the target sequence.

- Hybridization: The labeled probe is incubated with the prepared sample, allowing it to anneal to its complementary sequence.
- Washing: Unbound probes are washed away to reduce background signal.
- Imaging: The sample is visualized using a fluorescence microscope. The bright red fluorescence of Sulfo-Cy5 indicates the location of the target sequence.

FISH Experimental Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for performing a FISH experiment with a Sulfo-Cy5 labeled probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 2. probes.bocsci.com [probes.bocsci.com]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- To cite this document: BenchChem. [Sulfo-Cy5 Carboxylic Acid: A Deep Dive into its Photophysical Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12381988#sulfo-cy5-carboxylic-acid-extinction-coefficient-and-quantum-yield>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com